4-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
Description
Properties
IUPAC Name |
4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O5S/c1-35-20-10-8-18(9-11-20)15-30-26(33)7-4-12-32-27(34)21-13-24-25(37-17-36-24)14-23(21)31-28(32)38-16-19-5-2-3-6-22(19)29/h2-3,5-6,8-11,13-14H,4,7,12,15-17H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGAIWVUVKRWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5F)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.
Attachment of the Fluorophenyl Group:
Formation of the Butanamide Side Chain: The final step involves the attachment of the butanamide side chain through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Sulfanyl Group Substitution Reactions
The sulfanyl (-S-) moiety at position 6 of the quinazolinone ring undergoes nucleophilic substitution or oxidation under controlled conditions.
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Mechanistic Insight : The sulfanyl group’s reactivity is enhanced by electron-withdrawing effects from the adjacent quinazolinone ring, facilitating oxidative or nucleophilic pathways.
Quinazolinone Ring Modifications
The 8-oxo-2H,7H,8H- dioxolo[4,5-g]quinazolin-7-yl core participates in ring-opening and functionalization reactions.
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Key Observation : The dioxolo ring stabilizes the quinazolinone system but remains susceptible to hydrolysis under strong basic conditions .
Amide Bond Reactivity
The N-[(4-methoxyphenyl)methyl]butanamide side chain undergoes hydrolysis and condensation.
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Stability Note : The amide bond resists hydrolysis under physiological pH, enhancing the compound’s metabolic stability.
Functional Group Interplay in Multi-Step Reactions
Sequential reactions exploit the compound’s modular structure for derivatization.
Catalytic and Solvent Effects
Reaction optimization studies highlight critical parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Higher yields in sulfanyl oxidation; side reactions >70°C |
| Solvent Polarity | DMF > DMSO > THF | Polar aprotic solvents favor nucleophilic substitutions |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring similar structural motifs exhibit promising antimicrobial properties. The introduction of fluorine at specific positions has been shown to enhance the antimicrobial efficacy compared to their non-fluorinated counterparts. For instance, studies on related quinolone derivatives have demonstrated improved activity against various bacterial strains due to the pharmacophoric nature of the fluorobenzyl group .
Anticancer Potential
Quinazolinone derivatives are known for their anticancer properties. The compound may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. Preliminary studies suggest that modifications at the N-alkyl side chain can significantly influence the compound's cytotoxicity against various cancer cell lines.
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal synthesized a series of quinazolinone derivatives similar to the compound under discussion. The synthesized compounds were evaluated for their antibacterial and anticancer activities. Results indicated that certain derivatives exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria as well as notable cytotoxic effects on cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on establishing a structure-activity relationship for quinazolinone derivatives. By systematically varying substituents on the quinazolinone core, researchers identified key functional groups that enhanced both antimicrobial and anticancer activities. The findings highlighted that the presence of electron-withdrawing groups such as fluorine significantly increased potency .
Comparative Data Table
| Property/Activity | Compound Structure | Observed Activity |
|---|---|---|
| Antimicrobial | 4-(6-{[(2-fluorophenyl)methyl]sulfanyl}-...) | Enhanced against E. coli and S. aureus |
| Anticancer | 4-(6-{[(2-fluorophenyl)methyl]sulfanyl}-...) | IC50 values < 10 µM in MCF-7 cells |
| Synthesis Yield | Multiple derivatives synthesized | Average yield of 70% |
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it targets a receptor, it may bind to the receptor and either activate or inhibit its signaling pathways.
Comparison with Similar Compounds
Quinazolinone vs. Triazole and Oxadiazole Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () replace the quinazolinone core with a triazole ring. IR data (νC=S at 1247–1255 cm⁻¹) confirm the thione tautomer, contrasting with the quinazolinone’s carbonyl-dominated IR profile .
Dioxolo Ring vs. Spiro Systems
Spiro compounds such as 8-(4-dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () introduce conformational rigidity, whereas the dioxolo ring in the target compound offers electronic modulation via oxygen atoms .
Substituent Variations
Sulfanyl Group Modifications
*ClogP values estimated via computational methods.
The 2-fluorobenzyl group in the target compound likely improves blood-brain barrier penetration compared to furan or oxolan derivatives .
Amide Side Chain Variations
*Estimated from analogous procedures .
The 4-methoxybenzyl group in the target compound may enhance metabolic stability compared to halogenated phenyl analogs .
Implications for Drug Development
Biological Activity
The compound 4-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a complex organic molecule characterized by a quinazolinone core and a dioxolo ring. This structure is known for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 549.58 g/mol. The compound features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 549.58 g/mol |
| LogP (octanol-water partition) | 4.4243 |
| Polar Surface Area | 84.452 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains. The in vitro testing revealed significant efficacy against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Klebsiella pneumoniae (Gram-negative)
The zone of inhibition was measured to assess the antibacterial activity, with results indicating that the compound exhibits moderate to strong activity against these pathogens.
Anticancer Activity
The quinazolinone derivatives have been recognized for their potential as anticancer agents . The mechanism of action is believed to involve inhibition of specific enzymes and modulation of signaling pathways related to cell proliferation. In particular:
- The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
- Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to receptors that modulate cell signaling pathways, affecting cellular responses.
- Oxidative Stress Induction : The presence of reactive functional groups may lead to increased oxidative stress within cells, contributing to its anticancer effects.
Case Studies and Research Findings
Several research studies have focused on the biological activities of compounds similar to or including this structure:
- Antimicrobial Screening : A study demonstrated that derivatives with similar structural motifs exhibited zones of inhibition ranging from 15 mm to 30 mm against various bacterial strains .
- Cytotoxicity Assays : In vitro assays showed that the compound induced cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the phenyl rings significantly affect the biological activity, suggesting that further optimization could enhance efficacy .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis yield and purity of this compound in academic research?
- Methodological Answer :
- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal reaction conditions and reduce trial-and-error approaches .
- Employ high-performance liquid chromatography (HPLC) with reversed-phase columns (e.g., Purospher® STAR) for purity assessment and iterative refinement of synthetic protocols .
- Validate intermediate steps using NMR spectroscopy (e.g., H/C) and FT-IR to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR spectroscopy : Assign peaks to verify substituent positions (e.g., 2-fluorophenyl and 4-methoxyphenyl groups) and confirm stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and detect isotopic patterns (e.g., fluorine and sulfur atoms) .
- HPLC with UV-Vis detection : Monitor purity (>95%) and identify byproducts using gradient elution protocols .
Q. What are the critical parameters to consider when designing stability studies for this compound under varying environmental conditions?
- Methodological Answer :
- Temperature and humidity control : Use accelerated stability testing (e.g., 40°C/75% RH) to predict degradation pathways .
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines to assess oxidation or isomerization risks .
- pH-dependent stability : Test solubility and degradation in buffered solutions (pH 1–12) to simulate biological environments .
Advanced Research Questions
Q. How can computational modeling tools like COMSOL Multiphysics be integrated into the experimental design for studying this compound’s reaction kinetics?
- Methodological Answer :
- Multi-physics simulations : Model reaction dynamics (e.g., diffusion rates, temperature gradients) to optimize solvent systems and catalyst loading .
- AI-driven parameter tuning : Use machine learning to predict optimal reaction times and yields based on historical data .
- Virtual screening : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing .
Q. What systematic approaches should be employed to address discrepancies in the observed biological activity of this compound across in vitro and in vivo models?
- Methodological Answer :
- Cross-species pharmacokinetic profiling : Compare metabolic stability (e.g., microsomal assays) and plasma protein binding to identify interspecies variability .
- Dose-response meta-analysis : Aggregate data from multiple studies to distinguish between model-specific artifacts and true efficacy .
- Toxicogenomic profiling : Use transcriptomics (e.g., RNA-seq) in Daphnia magna or mammalian cells to correlate cytotoxicity with molecular pathways .
Q. How can multi-omics data integration enhance the understanding of this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics and metabolomics : Identify target proteins (e.g., kinases) and downstream metabolites using LC-MS/MS and pathway enrichment tools .
- Network pharmacology : Construct interaction networks to map off-target effects and polypharmacological potential .
- CRISPR-Cas9 screening : Validate gene dependencies in disease models (e.g., cancer cell lines) to elucidate resistance mechanisms .
Q. What methodologies are available for predicting and validating potential off-target interactions of this compound using in silico approaches?
- Methodological Answer :
- Molecular docking : Screen against structural databases (e.g., PDB) to identify unintended binding sites .
- Pharmacophore modeling : Define essential interaction features (e.g., hydrogen-bond acceptors) to filter out non-specific targets .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for mutant vs. wild-type receptors to assess selectivity .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Ternary phase diagrams : Map solubility limits using solvent mixtures (e.g., DMSO/water) and correlate with computational logP predictions .
- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements .
- Replicate under controlled conditions : Standardize temperature, stirring rates, and solvent purity to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
